molecular formula C10H17ClFNO B1476357 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one CAS No. 2090293-64-2

2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one

Cat. No. B1476357
CAS RN: 2090293-64-2
M. Wt: 221.7 g/mol
InChI Key: BETSALCXRZWCTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules like 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one is an important field of medicinal chemistry. It often involves metal-catalyzed reactions, with transition metals like iron, nickel, and ruthenium serving as catalysts . These procedures can effectively synthesize key structural motifs found in various drugs .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one consists of a piperidine ring attached to a butanone group with a fluoromethyl group at the 4th position of the piperidine ring.

Scientific Research Applications

Synthesis of Neuroleptic Agents

The compound 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one is an essential intermediate in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These agents are part of a class of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group attached to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The synthesis of these compounds involves a key step of rhodium-catalyzed hydroformylation, leading to the production of potent neuroleptic drugs (Botteghi et al., 2001).

Pharmacological Properties and Use of Piperidines

1-Substituted piperidines, including the 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one, are extensively studied for their pharmacological properties. Derivatives of this compound are used in various medical applications, including treatments involving trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, among others (Vardanyan, 2018).

Antagonists of the Human CCR5 Receptor

Piperidine derivatives, including 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one, play a crucial role in the development of antagonists for the human CCR5 receptor, which are potent agents against HIV-1. The structure-activity relationship studies of these compounds have led to the discovery of potent CCR5 antagonists (Finke et al., 2001).

Aurora Kinase Inhibitors in Cancer Treatment

Compounds related to 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one are investigated for their potential in treating cancer by inhibiting Aurora A kinase. This inhibition is crucial for developing therapeutic strategies against various cancer types (ロバート ヘンリー,ジェームズ, 2006).

Fluorescent Polyacetylenes

The compound is used in synthesizing new stable polyacetylenes with increased quantum yield of fluorescence, which is achieved by incorporating pendant 4-(piperidine-1-yl)-1,8-naphtalimide groups. These polymers exhibit excitation energy transfer from their main chains to fluorophores and preserve the fluorescence properties of fluorophores when bound to polymer chains (Sivkova et al., 2012).

Future Directions

The future directions for research on 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one and similar compounds could involve the development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function . This is particularly important as depression is a major global health concern .

properties

IUPAC Name

2-chloro-1-[4-(fluoromethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClFNO/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETSALCXRZWCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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